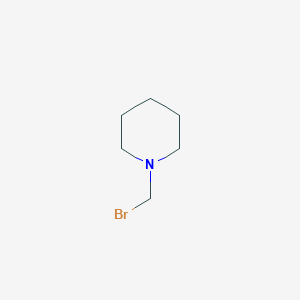

1-(Bromomethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

1-(bromomethyl)piperidine |

InChI |

InChI=1S/C6H12BrN/c7-6-8-4-2-1-3-5-8/h1-6H2 |

InChI Key |

LFELGXDMHYWLBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromomethyl Piperidine and Analogous Bromomethylated Piperidine Systems

Direct Bromomethylation Strategies

Direct bromomethylation involves the introduction of a bromomethyl group onto a pre-existing piperidine (B6355638) ring. These methods are often favored for their straightforwardness and atom economy.

Radical Bromination Protocols (e.g., N-Bromosuccinimide Mediated)

Radical bromination, particularly the Wohl-Ziegler reaction, stands as a primary method for the introduction of a bromine atom at an allylic or benzylic position. thermofisher.comwikipedia.orgorganic-chemistry.orgchem-station.com In the context of 1-(bromomethyl)piperidine synthesis, this methodology is applied to the methyl group of 1-methylpiperidine. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation, in a non-polar solvent like carbon tetrachloride (CCl4). thermofisher.comwikipedia.org N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, which favors the desired substitution over addition reactions. chem-station.com

The mechanism proceeds through a radical chain reaction. The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from the methyl group of 1-methylpiperidine. This forms a resonance-stabilized N-piperidylmethyl radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to yield the this compound product and another bromine radical, which continues the chain reaction.

| Substrate | Reagent | Initiator | Solvent | Product |

| 1-Methylpiperidine | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide/UV light | Carbon Tetrachloride (CCl4) | This compound |

Table 1: Typical Reaction Components for Radical Bromination of 1-Methylpiperidine.

Electrophilic Bromination Approaches

While radical bromination is effective, electrophilic bromination presents an alternative strategy. However, direct electrophilic bromination of the alpha-carbon of simple N-alkyl amines is not a commonly employed method for generating alpha-bromoamines due to potential side reactions and the reactivity of the nitrogen atom. More often, electrophilic bromination is utilized for the bromination of aromatic rings. mdpi.comchemrxiv.org For the synthesis of compounds like 1-(4-bromophenyl)piperidine, N-phenylpiperidine can be subjected to electrophilic bromination using reagents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in solvents such as acetonitrile or dichloromethane. google.com This highlights the utility of electrophilic bromination in modifying an aromatic substituent on the piperidine ring, rather than the N-alkyl group itself.

Cyclization-Based Syntheses of Bromomethylated Piperidines

An alternative to direct functionalization of a pre-formed piperidine ring is the construction of the ring itself in a manner that incorporates the desired bromomethyl functionality. These methods offer a high degree of control over the final structure and stereochemistry.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including piperidines. nih.govnih.gov In the context of producing bromomethylated piperidines, a common approach involves the cyclization of a suitably functionalized acyclic precursor containing a nitrogen atom and a leaving group, often a halide. For instance, the intramolecular nucleophilic substitution of halogenated amides can lead to the formation of the piperidine ring. nih.gov A plausible synthetic route could involve an acyclic amine containing a bromomethyl group and a tethered nucleophile or an alkene that can participate in a haloamination reaction. The stereochemistry of the final product can often be controlled by the geometry of the starting material.

Ring Expansion Techniques (e.g., from Pyrrolidine or Aziridine Precursors)

Ring expansion reactions provide an elegant method for converting smaller, more readily available rings into larger ones. The synthesis of piperidines from pyrrolidine precursors is a well-established strategy. researchgate.net For example, theoretical studies have investigated the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine. researchgate.net A similar transformation starting with a 2-(bromomethyl)pyrrolidine derivative could potentially yield a 3-bromopiperidine. The mechanism of such rearrangements often involves the formation of a strained bicyclic aziridinium or azetidinium ion intermediate, which is then opened by a nucleophile to afford the expanded ring system. researchgate.net

Post-Cyclization Functionalization and Bromomethyl Group Introduction

The synthesis of this compound and its analogs is often achieved through post-cyclization functionalization, a strategy that modifies a pre-formed piperidine ring. This approach is advantageous as it allows for the introduction of the reactive bromomethyl group at a late stage, preserving its integrity throughout the core heterocyclic scaffold construction. Methodologies for this transformation primarily fall into two categories: the direct, selective halogenation of an N-methyl group or the conversion of a pre-existing functional group at the N-1 position into the desired bromomethyl moiety.

Selective Halogenation Methods

Direct bromination of an N-methyl group on a piperidine ring represents a direct and atom-economical route to this compound. This transformation typically proceeds via a free-radical mechanism, analogous to the well-established allylic and benzylic bromination reactions.

Detailed Research Findings

The reagent of choice for this type of selective halogenation is N-Bromosuccinimide (NBS). The key to the selectivity of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction medium upon initiation. This low concentration of Br₂ favors the radical substitution pathway over competing ionic pathways, such as electrophilic addition to any potential sites of unsaturation.

The mechanism is initiated by a radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light, which generates a bromine radical (Br•). This radical then abstracts a hydrogen atom from the N-methyl group of N-methylpiperidine, forming a stabilized N-(methyl radical) intermediate and HBr. The generated HBr reacts with NBS to produce a molecule of Br₂. This newly formed Br₂ then reacts with the N-(methyl radical) to yield the this compound product and another bromine radical, which continues the chain reaction.

While specific studies focusing solely on the N-methyl group of piperidine are not extensively detailed in readily available literature, the principles are demonstrated in the bromination of methyl groups on analogous nitrogen-containing heterocyclic systems. For instance, the bromination of methyl groups at the 2- and 6-positions of 1,4-dihydropyridine (1,4-DHP) rings is a key step in the synthesis of various functional derivatives. In these cases, NBS is a commonly used reagent, highlighting its utility in selectively brominating C-H bonds adjacent to the nitrogen within the heterocycle. More advanced methods also employ visible light in conjunction with N-bromoamide reagents to achieve high site selectivity in aliphatic C-H bromination, a technique that could be applied to N-alkyl amine systems.

| Brominating Agent | Initiator/Conditions | Substrate Type | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) or UV Light | N-Methyl Heterocycles | Provides low Br₂ concentration, favoring radical substitution. |

| N-Bromoamides | Visible Light | Aliphatic C-H Bonds | High site-selectivity under mild, room temperature conditions. |

| Pyridinium bromide–perbromide | Thermal | Methyl groups on 1,4-DHP | Alternative reagent for selective bromination. |

Transformations of Other Functional Groups to Bromomethyl Moieties

A more common and often higher-yielding approach to synthesizing this compound involves the chemical transformation of a pre-installed functional group on the piperidine nitrogen. The most logical and widely used precursor for this method is 1-(hydroxymethyl)piperidine, which can be readily prepared by the reaction of piperidine with formaldehyde. The conversion of the primary alcohol functionality in 1-(hydroxymethyl)piperidine to a bromide is a standard nucleophilic substitution reaction.

Detailed Research Findings

Several classical reagents are effective for converting primary alcohols to alkyl bromides, and their application to 1-(hydroxymethyl)piperidine follows established mechanisms.

Phosphorus Tribromide (PBr₃): This is a highly effective reagent for converting primary and secondary alcohols into their corresponding bromides. The reaction proceeds via an SN2 mechanism. The oxygen of the hydroxyl group in 1-(hydroxymethyl)piperidine attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, an intermediate phosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the carbon of the hydroxymethyl group and displacing the leaving group to form this compound and H₂PO₃⁻.

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide is another effective reagent for this transformation. The mechanism is analogous to that with thionyl chloride (SOCl₂). The alcohol attacks the sulfur atom, and following an internal rearrangement, a bromide ion is displaced. The reaction ultimately yields the desired this compound along with sulfur dioxide (SO₂) and hydrogen bromide (HBr) as gaseous byproducts, which can simplify purification.

Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used to convert primary alcohols to alkyl bromides. The reaction involves the protonation of the hydroxyl group by the strong acid, turning it into a good leaving group (water). The bromide ion then displaces the water molecule in an SN2 reaction. This method is straightforward but may require harsher conditions (e.g., heating) compared to the use of PBr₃ or SOBr₂.

These transformations are fundamental in organic synthesis and provide reliable pathways to access this compound from its corresponding alcohol precursor.

| Precursor Compound | Reagent | Reaction Type | Byproducts |

|---|---|---|---|

| 1-(Hydroxymethyl)piperidine | Phosphorus Tribromide (PBr₃) | SN2 | H₃PO₃ |

| 1-(Hydroxymethyl)piperidine | Thionyl Bromide (SOBr₂) | SN2 (internal) | SO₂, HBr |

| 1-(Hydroxymethyl)piperidine | Hydrobromic Acid (HBr) | SN2 | H₂O |

Mechanistic Elucidation and Stereochemical Control in Reactions of 1 Bromomethyl Piperidine

In-depth Mechanistic Investigations of Bromomethyl Reactivity

The C-Br bond in 1-(bromomethyl)piperidine is the primary site of reactivity, participating in several fundamental organic reaction mechanisms.

Analysis of Nucleophilic Substitution Pathways (S_N1, S_N2, S_N' mechanisms)

Nucleophilic substitution is a principal reaction pathway for this compound, where a nucleophile replaces the bromide leaving group. The specific mechanism is largely dictated by the structure of the substrate. As a primary alkyl halide, this compound strongly favors the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. organic-chemistry.org

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond breaks. savemyexams.com This process involves a backside attack, where the nucleophile approaches the carbon from the side opposite the leaving group. masterorganicchemistry.comwebassign.net The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com

In contrast, the S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly disfavored. This pathway involves two steps, beginning with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com This carbocation is then attacked by the nucleophile. libretexts.org Primary alkyl halides, such as this compound, would form a highly unstable and high-energy primary carbocation, making this pathway energetically prohibitive compared to the S_N2 mechanism. organic-chemistry.org

The S_N' mechanism , or allylic substitution, is generally not a significant pathway for this compound. This mechanism involves nucleophilic attack at a distal carbon of a double bond, leading to a rearrangement. Since this compound lacks the requisite conjugated π-system adjacent to the leaving group, this type of reactivity is not observed.

Table 1: Comparison of S_N1 and S_N2 Reaction Pathways for this compound

| Feature | S_N2 Mechanism (Favored) | S_N1 Mechanism (Disfavored) |

|---|---|---|

| Kinetics | Second-order (Rate = k[Alkyl Halide][Nu:]) youtube.com | First-order (Rate = k[Alkyl Halide]) masterorganicchemistry.com |

| Mechanism | Single, concerted step savemyexams.com | Two steps, via carbocation intermediate masterorganicchemistry.com |

| Substrate | Favored by primary (1°) and methyl halides masterorganicchemistry.com | Favored by tertiary (3°) halides |

| Intermediate | Pentacoordinate transition state | Trigonal planar carbocation libretexts.org |

| Nucleophile | Requires strong nucleophiles | Weak nucleophiles are effective libretexts.org |

| Stereochemistry | Complete inversion of configuration masterorganicchemistry.comlibretexts.org | Racemization (mixture of inversion and retention) organic-chemistry.org |

Radical Reaction Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, UV light, or chemical radical initiators. wikipedia.org For instance, the synthesis of bromomethyl derivatives from corresponding methyl compounds often utilizes N-bromosuccinimide (NBS) under conditions that favor a radical mechanism.

Once formed, the piperidin-1-ylmethyl radical can participate in various radical chain reactions. These reactions typically involve three stages:

Initiation: Formation of the initial radical species.

Propagation: The radical reacts to form a new bond and generate another radical, which continues the chain. wikipedia.org This can involve addition to alkenes or alkynes or hydrogen abstraction. nih.gov

Termination: Two radicals combine to end the chain.

The involvement of radical intermediates in a reaction can be confirmed through experiments. For example, the addition of a radical inhibitor like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can completely suppress the reaction, providing strong evidence for a radical pathway. chinesechemsoc.org Radical cyclizations are also a known method for forming piperidine (B6355638) rings, highlighting the importance of radical intermediates in the chemistry of these heterocycles. acs.orgmdpi.com

Elimination Reaction Mechanisms

Elimination reactions, such as dehydrohalogenation, are potential competitors to nucleophilic substitution. masterorganicchemistry.com In the case of this compound, an elimination reaction would involve the abstraction of a proton from a carbon adjacent to the bromomethyl group (the C2 or C6 position of the piperidine ring) by a base, leading to the formation of an exocyclic alkene.

This process can occur through two primary mechanisms:

E2 (Elimination, Bimolecular): A concerted, single-step reaction where the base removes a proton simultaneously with the departure of the leaving group. This pathway is favored by strong, sterically hindered bases. libretexts.org

E1 (Elimination, Unimolecular): A two-step process that proceeds through the same carbocation intermediate as the S_N1 reaction. Since the primary carbocation is unstable, the E1 pathway is as unlikely as the S_N1 pathway for this compound. iitk.ac.in

The competition between S_N2 and E2 reactions is influenced by the nature of the nucleophile/base. Strong, non-bulky nucleophiles tend to favor S_N2, whereas strong, bulky bases favor E2 to avoid steric hindrance at the electrophilic carbon. libretexts.orgiitk.ac.in

Stereochemical Considerations in Synthesis and Transformation

The stereochemistry of the piperidine ring is crucial for the biological activity of many of its derivatives. google.comacs.org Therefore, controlling the three-dimensional arrangement of substituents is a key challenge in synthesis.

Diastereoselective and Enantioselective Approaches in Bromomethylation

Synthesizing specific stereoisomers of substituted this compound requires stereocontrolled methods. If the piperidine ring itself contains one or more chiral centers, the introduction of a substituent can result in the formation of diastereomers (e.g., cis and trans isomers).

Several strategies have been developed for the stereoselective synthesis of substituted piperidines:

Catalyst Control: Chiral rhodium catalysts have been used for C-H functionalization to create 2-substituted piperidine analogues with high diastereoselectivity and enantioselectivity. d-nb.infonih.gov Similarly, iron-catalyzed cyclizations can produce thermodynamically stable cis-2,6-disubstituted piperidines. organic-chemistry.org

Substrate Control: Using a chiral auxiliary, such as one derived from a carbohydrate, can direct the stereochemical outcome of reactions that form the piperidine ring. cdnsciencepub.com

Radical Cyclizations: The 6-exo cyclization of stabilized radicals can provide a diastereoselective route to 2,4,5-trisubstituted piperidines. acs.org

Enantioselective Bromocyclization: Olefinic amides can undergo catalytic enantioselective bromocyclization using amino-thiocarbamate catalysts to yield enantioenriched 3-bromopiperidines, which can be further functionalized. rsc.org

Asymmetric Routes from Pyridine (B92270): Multi-step processes involving the partial reduction of pyridine followed by rhodium-catalyzed asymmetric carbometalation provide access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov

Table 2: Selected Strategies for Stereocontrolled Piperidine Synthesis

| Strategy | Key Transformation | Stereochemical Control | Example Reference |

|---|---|---|---|

| Catalytic C-H Insertion | Carbene insertion into a C-H bond | Chiral Rhodium Catalyst | d-nb.infonih.gov |

| Intramolecular Michael Addition | Ring closure of β'-amino-α,β-unsaturated ketone | Substrate geometry (E/Z olefin) | thieme-connect.com |

| Domino Mannich-Michael Reaction | Reaction with Danishefsky's diene | Chiral Auxiliary (D-arabinopyranosylamine) | cdnsciencepub.com |

| Aza-Michael Desymmetrization | Intramolecular ring closure | Organocatalyst (Cinchona alkaloid derivative) | rsc.org |

Retention and Inversion of Stereochemistry in Nucleophilic Displacements

The stereochemical outcome of a nucleophilic substitution reaction is directly determined by the operative mechanism. libretexts.org

Inversion of Configuration: Since reactions of this compound proceed predominantly via the S_N2 mechanism , they occur with a complete inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.comlibretexts.org This phenomenon, known as Walden inversion, results from the required backside attack of the nucleophile. webassign.netquora.comkhanacademy.org If the reaction were performed on an enantiomerically pure starting material where the bromomethyl carbon is a stereocenter, the product would have the opposite configuration (e.g., R would become S). youtube.com

Racemization (Retention/Inversion Mix): A hypothetical S_N1 reaction would lead to racemization. organic-chemistry.org The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, yielding a nearly 50:50 mixture of products with retained and inverted configurations. masterorganicchemistry.comlibretexts.org

Loss of Stereochemistry in Radical Reactions: Reactions involving a radical intermediate at a stereocenter typically also result in racemization. The intermediate carbon radical is often trigonal planar or rapidly inverts, leading to a loss of stereochemical information before the final product is formed. mdpi.com

Table 3: Stereochemical Outcome of Substitution Mechanisms

| Mechanism | Stereochemical Result at Reaction Center | Rationale |

|---|---|---|

| S_N2 | Inversion | Obligatory backside attack of the nucleophile. quora.comyoutube.com |

| S_N1 | Racemization | Nucleophilic attack on either face of the planar carbocation intermediate. libretexts.org |

| Radical | Racemization | Planar or rapidly inverting radical intermediate loses stereochemical integrity. mdpi.com |

Conformation-Controlled Reactivity within the Piperidine Ring

The reactivity of this compound is intrinsically linked to the conformational behavior of the six-membered piperidine ring. The ring predominantly adopts a chair conformation, which is the most thermodynamically stable arrangement for such systems. This conformation directly influences the spatial orientation of the substituents, thereby dictating the stereoelectronic requirements for chemical reactions.

The piperidine ring, similar to cyclohexane, exists in a dynamic equilibrium between two chair conformers. In the case of this compound, the key conformational considerations involve the orientation of the hydrogen atom on the nitrogen and the bromomethyl group. These substituents can occupy either axial or equatorial positions. Through a process of nitrogen inversion and ring inversion, four main conformational states can be considered, although not all are equally stable.

Spectroscopic and computational studies on analogous N-substituted and C-substituted piperidines provide a framework for understanding the conformational landscape. For instance, in related N-methyl piperidine systems, a defined three-dimensional structure is observed due to the restriction of nitrogen inversion. In general, bulky substituents on the ring tend to favor the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. For example, computational models for 4-(bromomethyl)-1-methylpiperidine (B597519) predict a preference for the equatorial orientation of the bromomethyl group. Similarly, in 1-(4-bromomethyl-piperidin-1-yl)-ethanone, both the N-acetyl group and the C4-bromomethyl group are predicted to preferentially occupy equatorial positions to reduce steric strain. smolecule.com

This preference for an equatorial orientation has significant implications for the reactivity of the bromomethyl group. The primary reactions involving this group are nucleophilic substitutions (SN2) and eliminations (E2). The efficiency and outcome of these reactions are governed by stereoelectronic effects, which are geometric constraints imposed by the requirements for effective orbital overlap. wikipedia.orgpharmacy180.com

For an SN2 reaction to proceed, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (the bromine atom), leading to an inversion of stereochemistry. pharmacy180.com This is known as backside attack. When the bromomethyl group is in the equatorial position, the approach of a nucleophile is relatively unhindered. Conversely, an axial bromomethyl group would present greater steric hindrance to an incoming nucleophile from the ring itself.

In E2 elimination reactions, a strong base abstracts a proton, and the leaving group departs simultaneously. This process has a strict stereoelectronic requirement: the abstracted proton and the leaving group must be in an anti-periplanar arrangement (a dihedral angle of 180°). e-bookshelf.de In a chair conformation, this corresponds to a trans-diaxial orientation. The conformation of the piperidine ring thus directly controls whether this geometric requirement can be met, influencing the rate and even the possibility of an E2 reaction. If the necessary anti-periplanar hydrogen is not available in the dominant, most stable conformer, the reaction may proceed slowly through a less stable conformation or not at all. pharmacy180.com

The interplay between steric and stereoelectronic factors determines the dominant reaction pathway. The relative energy of the different conformers and the transition states for each possible reaction dictates the product distribution.

Table 1: Predicted Conformational Preferences and Reactivity Implications

This interactive table summarizes the predicted conformational preferences for substituents on the piperidine ring and the resulting impact on reactivity, based on general principles and data from analogous compounds.

| Substituent Position | Preferred Conformation | Rationale | Implication for SN2 Reactivity | Implication for E2 Reactivity |

| -CH₂Br on Nitrogen | Equatorial (predicted) | Minimization of steric hindrance with axial hydrogens on the ring. | Favorable; allows for unhindered backside attack by nucleophiles. | Not directly applicable to the substituent on nitrogen. |

| -CH₂Br on Carbon (e.g., C4) | Equatorial | Minimization of 1,3-diaxial steric interactions. | Favorable; allows for unhindered backside attack by nucleophiles. | Less favorable; an equatorial leaving group lacks an anti-periplanar proton for standard E2 elimination. |

| -CH₂Br on Carbon (e.g., C4) | Axial | Less stable due to 1,3-diaxial interactions. | Less favorable due to steric hindrance from the ring structure. | Favorable if an axial hydrogen exists on an adjacent carbon (trans-diaxial arrangement). |

Table 2: Key Stereoelectronic Requirements for Reactions

This table outlines the fundamental stereoelectronic prerequisites for common reaction types relevant to this compound.

| Reaction Type | Geometric Requirement | Orbital Interaction | Conformational Implication |

| SN2 | Anti-periplanar attack (180°) of nucleophile relative to leaving group. pharmacy180.com | Donation of electrons from the nucleophile's HOMO to the C-Br σ* antibonding orbital. wikipedia.org | More efficient for equatorial substituents due to lower steric hindrance for backside attack. |

| E2 | Anti-periplanar arrangement of the leaving group and a β-hydrogen. e-bookshelf.de | Overlap of the C-H σ orbital with the C-Br σ* antibonding orbital. | Requires a trans-diaxial arrangement of the H and Br atoms, which may necessitate reaction via a less stable conformer. |

Transformative Chemical Reactions and Synthetic Utility of 1 Bromomethyl Piperidine

Nucleophilic Substitution Reactions as Core Transformations

The primary reactivity of 1-(bromomethyl)piperidine lies in the susceptibility of the bromomethyl group to nucleophilic substitution. As a primary alkyl bromide, it readily undergoes SN2 reactions with a diverse range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation (e.g., Organometallic Couplings, Enolate Alkylations)

The construction of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. This compound serves as an excellent electrophile for such transformations.

Enolate Alkylations: One of the most powerful methods for C-C bond formation is the alkylation of enolates. The enolate derived from diethyl malonate, a classic carbon nucleophile, can be efficiently alkylated by N-Boc-4-(bromomethyl)piperidine. This reaction typically proceeds by deprotonating diethyl malonate with a suitable base, such as sodium ethoxide, to form the nucleophilic enolate, which then displaces the bromide in an SN2 reaction. The resulting product can be further manipulated; for instance, hydrolysis of the ester groups followed by decarboxylation yields 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a valuable intermediate in pharmaceutical synthesis.

Interactive Table: Malonic Ester Synthesis with 1-Boc-4-(bromomethyl)piperidine

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Subsequent Reaction | Final Product |

|---|---|---|---|---|---|---|

| Diethyl malonate | 1-Boc-4-(bromomethyl)piperidine | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Diethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)malonate | Hydrolysis (e.g., aq. HCl) and Decarboxylation (heat) | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid bldpharm.com |

Organometallic Couplings: The Corey-House synthesis provides a powerful method for forming C-C bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent). wikipedia.orgbyjus.com As a primary alkyl bromide, N-Boc-4-(bromomethyl)piperidine is an ideal substrate for this reaction. For example, reaction with lithium dimethylcuprate ((CH₃)₂CuLi) in a suitable solvent like diethyl ether would yield the methylated product, tert-butyl 4-ethylpiperidine-1-carboxylate. This reaction proceeds with high efficiency and is tolerant of many functional groups, though the Boc-protecting group is essential to prevent reaction at the piperidine (B6355638) nitrogen. vedantu.com

Carbon-Nitrogen Bond Formation (e.g., Aminations, Azidations)

Introducing nitrogen-containing functional groups is crucial for the synthesis of many biologically active compounds. This compound derivatives are readily converted into various nitrogen-substituted products.

Azidations: The bromide can be easily displaced by an azide (B81097) nucleophile, typically using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction efficiently produces tert-butyl 4-(azidomethyl)piperidine-1-carboxylate. sigmaaldrich.com This azide derivative is a stable intermediate that can be used in a variety of subsequent transformations, such as reduction to the corresponding primary amine or in cycloaddition reactions like the Huisgen "click" reaction. bldpharm.com

Aminations: Direct reaction with ammonia (B1221849) or primary and secondary amines provides a straightforward route to N-substituted piperidin-4-ylmethylamines. The reaction involves the nucleophilic attack of the amine on the bromomethyl carbon, displacing the bromide ion. To avoid over-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine nucleophile.

Interactive Table: C-N Bond Formation Reactions

| Reaction Type | Nucleophile | Solvent | Product | CAS Number of Product |

|---|---|---|---|---|

| Azidation | Sodium Azide (NaN₃) | DMF | tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate | 325290-50-4 sigmaaldrich.com |

| Amination | Ammonia (NH₃) | Ethanol (EtOH) | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 144222-22-0 |

Carbon-Oxygen Bond Formation (e.g., Etherifications, Esterifications)

Oxygen-containing nucleophiles, such as alkoxides, phenoxides, and carboxylates, react readily with this compound to form ethers and esters, respectively.

Etherifications: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. francis-press.comwikipedia.orgmasterorganicchemistry.com In a pertinent example from the synthesis of the anticancer drug Vandetanib, a phenoxide nucleophile is used to displace a sulfonate leaving group (a tosylate) on the piperidinemethyl moiety. atlantis-press.com A similar reaction occurs with 1-Boc-4-(bromomethyl)piperidine, where a phenoxide, generated by treating a phenol (B47542) with a base like potassium carbonate, acts as the nucleophile to form an aryl ether. This transformation is highly efficient for primary bromides. atlantis-press.com

Esterifications: Carboxylate anions, typically used as their sodium or potassium salts, can displace the bromide to form ester derivatives. For instance, reacting 1-Boc-4-(bromomethyl)piperidine with sodium acetate (B1210297) in a suitable solvent like DMF leads to the formation of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl acetate. This reaction provides a direct route to introduce an ester functionality.

Carbon-Sulfur and Carbon-Halogen Bond Formations

Carbon-Sulfur Bond Formation: Sulfur nucleophiles, such as thiols and thioacetates, are highly effective in displacing the bromide from this compound derivatives due to the high nucleophilicity of sulfur. The reaction of 1-Boc-4-(bromomethyl)piperidine with potassium thioacetate (B1230152) in a solvent like acetone (B3395972) or DMF yields S-(1-(tert-butoxycarbonyl)piperidin-4-ylmethyl) ethanethioate. nih.gov This thioacetate can then be hydrolyzed under basic conditions to yield the corresponding thiol.

Carbon-Halogen Bond Formation: While the starting material is a bromide, it can be converted to other alkyl halides through a Finkelstein reaction. This equilibrium-driven SN2 process involves halide exchange. For example, treating 1-Boc-4-(bromomethyl)piperidine with a large excess of sodium iodide in acetone can convert it to the corresponding iodo-derivative. The reaction is driven to completion because sodium bromide is insoluble in acetone and precipitates out of the solution. The resulting iodomethylpiperidine derivative is even more reactive towards nucleophiles than the starting bromide.

Rearrangements and Ring Annulations

Beyond simple substitution, the piperidine moiety can be elaborated into more complex, fused heterocyclic systems.

Ring Closure Reactions to Fused Heterocyclic Systems (e.g., Indolizidines)

The this compound scaffold is a precursor to bicyclic systems like indolizidines, a core structure found in many alkaloids. wikipedia.orgresearchgate.netacs.orggoogle.com A common strategy involves N-alkylation of a suitable piperidine derivative followed by an intramolecular cyclization.

For instance, a piperidine derivative, after removal of a protecting group if necessary, can be N-alkylated with a substrate containing a functional group poised for cyclization. A conceptual pathway starts with the deprotection of a 4-substituted piperidine. The secondary amine can then be alkylated with a reagent like an α,β-unsaturated ester. Subsequent intramolecular cyclization, often a Michael addition, can then form the second ring, leading to the indolizidine core structure. While not a direct rearrangement of this compound itself, its role as a key electrophile enables the introduction of the necessary carbon framework onto a separate nucleophile which can then undergo ring closure. More direct routes involve the intramolecular cyclization of N-substituted piperidines where the substituent contains a leaving group, leading to the formation of a quaternary ammonium (B1175870) salt which then undergoes rearrangement or further reaction.

Interactive Table: Overview of Synthetic Utility

| Reaction Class | Specific Transformation | Key Reagents | Product Type |

|---|---|---|---|

| C-C Bond Formation | Enolate Alkylation | Diethyl malonate, NaOEt | Piperidine-substituted carboxylic acid precursor |

| Organometallic Coupling | Lithium dialkylcuprate | Alkyl-substituted piperidine | |

| C-N Bond Formation | Azidation | NaN₃ | Azidomethylpiperidine |

| Amination | NH₃, Primary/Secondary Amines | Aminomethylpiperidine derivatives | |

| C-O Bond Formation | Etherification | Phenoxides, Alkoxides | Piperidinylmethyl ethers |

| Esterification | Carboxylate salts | Piperidinylmethyl esters | |

| C-X Bond Formation | C-S Bond Formation | Thiolates, Thioacetate | Piperidinylmethyl thioethers/thioesters |

| C-I Bond Formation | NaI (Finkelstein Reaction) | Iodomethylpiperidine | |

| Ring Annulation | Intramolecular Cyclization | Piperidine N-alkylation followed by ring closure | Indolizidine core structure |

Intramolecular Cyclizations for Polycyclic Frameworks

The this compound moiety serves as a valuable electrophilic partner in intramolecular cyclization reactions for the construction of complex polycyclic frameworks. The inherent reactivity of the bromomethyl group allows it to act as a potent alkylating agent for a tethered nucleophile within the same molecule, leading to the formation of new rings. These reactions are governed by the principles of ring-closing dynamics, with the success and regioselectivity of the cyclization being dependent on factors such as the length and nature of the tether connecting the nucleophile to the piperidine-containing structure.

A primary strategy involves the intramolecular nucleophilic substitution where a suitably positioned nucleophile, such as an amine, alcohol, or a soft carbon nucleophile like a malonate ester, displaces the bromide ion. This process is a powerful method for forging new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds, resulting in fused or bridged bicyclic systems incorporating the piperidine ring. For example, a molecule containing a this compound unit and a tethered primary amine can undergo intramolecular cyclization to form a piperazinone or a related diazabicyclic system.

The aza-Prins cyclization represents another sophisticated approach where the this compound unit can be elaborated into a suitable precursor. wordpress.com In a typical aza-Prins reaction, an iminium ion, generated from a homoallylic amine and an aldehyde, undergoes cyclization by the attack of the alkene onto the electrophilic iminium carbon. nih.gov A derivative of this compound could be envisioned to participate in such a sequence, leading to the stereoselective formation of functionalized piperidine-fused systems. wordpress.comnih.gov The reaction proceeds via a chair-like transition state, often affording high levels of diastereoselectivity in the resulting polycyclic product. wordpress.com

These intramolecular strategies are of significant interest as they allow for the rapid assembly of complex molecular architectures from relatively simple precursors. The resulting polycyclic frameworks are prevalent in a wide range of biologically active natural products and pharmaceutical agents. researchgate.net

| Cyclization Strategy | Nucleophile/Reactive Moiety | Resulting Framework | Key Features |

| Intramolecular SN2 | Tethered Amine, Alcohol, Thiol, Carbanion | Fused or Bridged Heterocycles | Forms C-N, C-O, C-S, or C-C bonds. |

| Aza-Prins Cyclization | Tethered Alkene (Homoallylic amine derivative) | Fused Piperidine Systems (e.g., Indolizidines) | Stereoselective formation of new rings via iminium ion intermediate. nih.govnih.gov |

| Radical Cyclization | Tethered Radical Acceptor | Fused Carbocycles or Heterocycles | Involves the generation of a radical species that cyclizes. nih.gov |

Sigmatropic Rearrangements and Cycloadditions

While the saturated this compound moiety does not directly participate in pericyclic reactions like sigmatropic rearrangements and cycloadditions, its derivatives can be tailored to undergo these powerful transformations for the synthesis of complex cyclic systems.

Sigmatropic Rearrangements are concerted intramolecular reactions involving the migration of a sigma bond across a π-electron system. For a molecule containing a this compound unit to undergo such a reaction, it must first be functionalized to include the requisite unsaturated framework. For instance, elaboration of the piperidine ring or the synthesis of a more complex N-substituent could introduce a 1,5-diene system, setting the stage for a wikipedia.orgwikipedia.org-sigmatropic Cope rearrangement. Similarly, the synthesis of an allyl vinyl ether derivative would enable a Claisen rearrangement, a valuable carbon-carbon bond-forming reaction.

Cycloaddition Reactions , where two or more molecules combine to form a cyclic adduct, represent a more common application for piperidine derivatives in the construction of complex frameworks.

Diels-Alder Reaction : This [4+2] cycloaddition is a cornerstone of organic synthesis for forming six-membered rings. youtube.com Piperidine derivatives can be designed to act as either the diene or the dienophile. An N-alkenylpiperidine, for example, could function as a dienophile, reacting with a suitable diene. More elaborately, the piperidine ring could be part of a larger structure that contains a diene moiety, which can then react with a dienophile to create a fused polycyclic system. rsc.orgacsgcipr.org The reaction often proceeds with high stereoselectivity, governed by the endo rule.

1,3-Dipolar Cycloadditions : These reactions are highly effective for the synthesis of five-membered heterocycles. wikipedia.org They involve the reaction of a 1,3-dipole with a dipolarophile. A common strategy involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone, which can then react with a suitable dipolarophile. mdpi.com A derivative of this compound, functionalized with an alkene or alkyne, could serve as the dipolarophile in such a reaction, leading to the formation of spirocyclic or fused pyrrolidine-piperidine ring systems. nih.govacs.org

| Reaction Type | Required Structural Feature on Derivative | Product Type |

| wikipedia.orgwikipedia.org-Cope Rearrangement | 1,5-diene | Rearranged 1,5-diene |

| wikipedia.orgwikipedia.org-Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl compound |

| [4+2] Diels-Alder Cycloaddition | Diene or Dienophile | Fused or Substituted Cyclohexene Ring |

| [3+2] 1,3-Dipolar Cycloaddition | Dipolarophile (e.g., Alkene, Alkyne) | Fused or Spirocyclic Five-Membered Heterocycle (e.g., Pyrrolidine) acs.org |

Redox Chemistry and Functional Group Interconversions

Reduction of the Bromomethyl Group to Methyl

The bromomethyl group of this compound can be readily reduced to a methyl group, affording 1-methylpiperidine. This transformation is a formal hydrodebromination and is typically achieved using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. wikipedia.org It is a strong reducing agent capable of reducing a wide variety of functional groups, including alkyl halides. wikipedia.orgorganic-chemistry.org The reaction proceeds via a nucleophilic substitution mechanism, where a hydride ion (H⁻) delivered from the aluminohydride complex displaces the bromide ion. The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction must be performed under an inert atmosphere. libretexts.org While highly efficient, the lack of chemoselectivity of LiAlH₄ can be a drawback if other reducible functional groups are present in the molecule. saskoer.ca

Other hydride sources can also be employed, sometimes offering greater selectivity. For instance, binary metal hydride systems, such as those generated from dichloroindium hydride (HInCl₂) and another hydride source, have been shown to effectively reduce primary alkyl bromides. escholarship.org These systems can offer tunable reactivity, allowing for the selective reduction of a bromomethyl group in the presence of other functionalities. escholarship.org Catalytic hydrogenation under certain conditions or the use of radical-based reducing agents are also potential methods for this transformation.

| Reagent | Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent. Reduces alkyl halides to alkanes. wikipedia.orgreddit.com |

| Dichloroindium Hydride (HInCl₂) based systems | THF | Can offer enhanced selectivity for C-Br bond reduction. escholarship.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) with additives | Various | Potentially milder conditions, but may require specific catalysts or additives. |

Selective Oxidation of the Bromomethyl Moiety or Piperidine Ring

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites: the nitrogen atom, the α-carbons of the piperidine ring, and the bromomethyl group. The outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions.

Oxidation of the Piperidine Ring: The carbons alpha to the nitrogen atom in N-alkylpiperidines are susceptible to oxidation. acs.org This can proceed through the formation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. nih.gov Stronger oxidation can lead to the formation of a lactam, specifically a piperidin-2-one derivative. For example, treatment of N-substituted piperidines with reagents like bromine in acetic acid has been shown to yield α,α-dibrominated lactams, which can be further transformed. researchgate.net Photocatalytic methods have also been developed for the regioselective α-functionalization of N-substituted piperidines. chemrxiv.org

Oxidation of the Nitrogen Atom: The tertiary amine of the piperidine ring can be selectively oxidized to an N-oxide using reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation typically occurs under mild conditions and is often highly selective for the nitrogen atom, leaving the carbon framework untouched. The resulting this compound N-oxide has altered electronic and steric properties, which can be useful in subsequent synthetic steps.

Oxidation of the Bromomethyl Group: Direct oxidation of the bromomethyl group to an aldehyde (1-piperidinecarboxaldehyde) or a carboxylic acid is synthetically challenging due to the reactivity of the piperidine ring and the nitrogen atom. Such a transformation would likely require protection of the piperidine nitrogen, for example, as an amide or carbamate, to deactivate the ring towards oxidation. Following protection, standard methods for oxidizing alkyl halides could potentially be employed, although this remains a less common transformation for this specific substrate.

| Oxidation Site | Reagent(s) | Product Type |

| Piperidine Ring (α-Carbon) | Bromine/Acetic Acid researchgate.net | Piperidin-2-one (Lactam) |

| Nitrogen Atom | H₂O₂, m-CPBA | N-Oxide |

| Piperidine Ring (Dehydrogenation) | H₂O₂, N₂O (gas phase) scholarpublishing.org | Pyridine (B92270), 2,3,4,5-Tetrahydropyridine |

Applications of 1 Bromomethyl Piperidine As a Building Block in Complex Molecular Architectures

Strategic Use in the Synthesis of Piperidine-Containing Natural Products and Analogues

The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of natural products, many of which exhibit significant biological activities. 1-(Bromomethyl)piperidine serves as a key synthon for the introduction of the piperidinomethyl group into these complex molecules. Its utility lies in its ability to act as an electrophile in alkylation reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

One notable application is in the synthesis of alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The piperidine ring is a core component of many alkaloids, and this compound provides a direct route to introduce this essential fragment. For instance, in the laboratory synthesis of analogues of piperine, the alkaloid responsible for the pungency of black pepper, derivatives of this compound can be employed to modify the core structure, leading to the generation of novel compounds with potentially altered biological profiles.

The synthesis of complex natural products often involves multi-step sequences. The reactivity of the bromomethyl group in this compound allows for its participation in various coupling reactions. For example, it can be used in nucleophilic substitution reactions with a wide range of nucleophiles, including carbanions, amines, and thiols, to construct key intermediates on the path to the target natural product.

A theoretical application can be envisioned in the synthesis of analogues of immunosuppressive natural products like FK506, which contains a piperidine ring. By utilizing this compound, chemists can explore structural modifications of the piperidine moiety to investigate structure-activity relationships (SAR) and potentially develop new therapeutic agents.

Development of Structurally Constrained Piperidine Derivatives

The conformational rigidity of the piperidine ring plays a crucial role in determining the biological activity of many molecules by pre-organizing appended functional groups for optimal interaction with biological targets. This compound is instrumental in the synthesis of structurally constrained piperidine derivatives, including spirocyclic and bridged systems.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. This compound can be utilized as a precursor in the formation of spiro-piperidines. For example, intramolecular alkylation reactions, where a nucleophilic center within the same molecule attacks the electrophilic carbon of the bromomethyl group, can lead to the formation of spirocyclic systems containing a piperidine ring.

One synthetic strategy involves the reaction of this compound with a suitable precursor containing a nucleophilic tether. Upon activation, the tether can cyclize onto the bromomethyl group, forming the spirocyclic junction. This approach has been conceptually applied in the design of novel scaffolds for drug discovery.

The development of these constrained systems is crucial for understanding the conformational requirements for biological activity and for designing more potent and selective drugs. The defined spatial arrangement of substituents in spirocyclic piperidines can lead to enhanced binding affinity and improved pharmacokinetic properties.

Application in the Construction of Advanced Organic Synthesis Intermediates

Beyond its direct incorporation into final target molecules, this compound is a valuable reagent for the preparation of more elaborate and functionalized building blocks for organic synthesis. The piperidinomethyl group can be introduced early in a synthetic sequence to serve as a handle for further transformations.

For example, the reaction of this compound with active methylene (B1212753) compounds, such as malonates or β-ketoesters, provides access to a range of substituted piperidine derivatives. These products can then be subjected to further chemical modifications, such as hydrolysis, decarboxylation, and reduction, to generate a variety of advanced intermediates.

The versatility of this compound is further highlighted by its potential use in multicomponent reactions. In these reactions, three or more reactants combine in a single operation to form a complex product, offering a highly efficient approach to molecular diversity. Conceptually, this compound could act as the electrophilic component in such a reaction, reacting with a nucleophile and another component to rapidly assemble complex piperidine-containing scaffolds.

These advanced intermediates, bearing the piperidinomethyl moiety, are valuable precursors for the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science.

Contribution to the Synthesis of Agrochemical Scaffolds and Specialty Chemicals

The piperidine scaffold is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of a piperidine ring can significantly influence the biological activity, selectivity, and physicochemical properties of these compounds.

This compound provides a convenient method for incorporating the piperidinomethyl group into potential agrochemical candidates. Through N-alkylation reactions, the piperidinomethyl moiety can be attached to various heterocyclic or aromatic scaffolds known to possess agrochemical activity. This modular approach allows for the rapid generation of a diverse range of analogues for biological evaluation.

For instance, in the development of novel fungicides, a common strategy is to modify a known fungicidal core structure. By reacting this compound with a nucleophilic position on such a core, chemists can synthesize new derivatives with potentially improved efficacy, broader spectrum of activity, or enhanced environmental profile.

In the realm of specialty chemicals, the piperidinomethyl group can impart unique properties to materials. For example, its incorporation into polymers or dyes can influence their solubility, thermal stability, and photophysical properties. This compound serves as a key building block for the synthesis of these functionalized materials.

Below is a table summarizing the applications of this compound:

| Application Area | Specific Use | Example of Target Molecules (Conceptual) |

| Natural Product Synthesis | Introduction of the piperidinomethyl group. | Alkaloid analogues, Immunosuppressant analogues (e.g., FK506 derivatives) |

| Structurally Constrained Derivatives | Precursor for spirocyclic and bridged systems. | Spiro-piperidine scaffolds for medicinal chemistry |

| Advanced Organic Synthesis | Building block for more complex intermediates. | Substituted piperidines from reactions with active methylene compounds |

| Agrochemicals & Specialty Chemicals | Incorporation of the piperidinomethyl moiety. | Novel fungicides, herbicides, and functional polymers |

Computational and Spectroscopic Studies on 1 Bromomethyl Piperidine and Its Reactivity

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules like 1-(Bromomethyl)piperidine. These computational methods allow for the detailed examination of electronic structure and the prediction of chemical behavior, guiding experimental design and interpretation.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these methods can determine the optimized molecular geometry, electron distribution, and orbital energies.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting reactivity. The HOMO region indicates the site of nucleophilic character, where the molecule is most likely to donate electrons. Conversely, the LUMO region signifies the site of electrophilic character, susceptible to receiving electrons. For this compound, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, while the LUMO is often associated with the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. chemrxiv.orgnih.govscispace.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), such as around the nitrogen atom, are color-coded (typically red), highlighting sites prone to electrophilic attack. Electron-deficient regions (positive potential), such as the hydrogen atoms and the area around the bromine atom, are also identified (typically blue), indicating sites for nucleophilic interaction. researchgate.netnih.gov Mulliken atomic charge analysis further quantifies the partial charges on each atom, offering a numerical basis for predicting polar interactions and reactive centers. researchgate.netderpharmachemica.com

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples based on calculations for similar molecules and are intended for illustrative purposes.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates energy of the most available electrons (nucleophilicity). |

| LUMO Energy | +0.8 eV | Indicates energy of the lowest available orbital for accepting electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Reflects chemical reactivity and kinetic stability. |

| Mulliken Charge on N | -0.45 | Confirms the nucleophilic character of the nitrogen atom. |

| Mulliken Charge on C (of CH₂) | +0.15 | Indicates the electrophilic nature of the carbon attached to bromine. |

| Mulliken Charge on Br | -0.10 | Shows the electronegativity of bromine, contributing to the C-Br bond's polarity. |

DFT calculations are also powerful tools for exploring reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, and, crucially, transition states (TS). nih.govresearchgate.net A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed.

For this compound, a common reaction is nucleophilic substitution at the bromomethyl group. Transition state analysis can differentiate between possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway. By calculating the geometry and energy of the transition state, the activation energy (Ea) can be determined. This value is critical for predicting reaction rates. A lower activation energy implies a faster reaction.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are essential for confirming reaction mechanisms. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.

While standard one-dimensional ¹H and ¹³C NMR are fundamental for characterizing stable compounds, more advanced techniques are often required to elucidate the structures of fleeting intermediates in a complex reaction mixture. ipb.pt Two-dimensional (2D) NMR experiments are particularly powerful.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to map out the carbon framework of an intermediate. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹³C peaks based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different molecular fragments. ipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These methods detect protons that are close in space, regardless of their bonding connectivity, which is vital for determining the stereochemistry and conformation of intermediates. diva-portal.org

By performing these experiments on a reaction mixture, sometimes at low temperatures to increase the lifetime of intermediates, it is possible to piece together the structure of transient species formed from this compound. springernature.com

Mass spectrometry is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio (m/z). It is exceptionally well-suited for real-time monitoring of chemical reactions, allowing for the detection of reactants, products, and short-lived intermediates. purdue.edunih.govdurham.ac.uk

Modern ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allow for the direct sampling of a reaction mixture with minimal preparation. waters.com By coupling a mass spectrometer to a reaction vessel, one can track the progress of a reaction involving this compound over time. This is often referred to as on-line or real-time reaction monitoring. nih.govdurham.ac.uk

The process involves monitoring the ion signal corresponding to the starting material (this compound), which is expected to decrease as the reaction proceeds. Simultaneously, new signals corresponding to the m/z of the expected product will appear and increase in intensity. Crucially, this method can also detect signals from transient intermediates, even if they are present at very low concentrations. Tandem mass spectrometry (MS/MS) can be used to fragment these intermediate ions, providing structural information that helps in their identification. researchgate.net

Molecular Modeling and Conformational Analysis in Synthetic Design

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity and interaction with other molecules. Molecular modeling, particularly methods based on molecular mechanics, provides essential tools for understanding these conformational preferences. scielo.brdartmouth.edu

The piperidine (B6355638) ring predominantly adopts a low-energy chair conformation. In this conformation, the bromomethyl substituent at the C1 position (adjacent to the nitrogen) can occupy either an axial position (pointing perpendicular to the plane of the ring) or an equatorial position (pointing outwards from the ring). The relative stability of these two conformers is governed by steric and electronic interactions. nih.gov

Molecular mechanics calculations use force fields to estimate the potential energy of a molecule as a function of its geometry. nih.gov By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the lowest-energy (most stable) conformations. For piperidine derivatives, the equatorial position is often favored for bulky substituents to minimize steric hindrance, specifically 1,3-diaxial interactions. drugdesign.org

Understanding the dominant conformation is crucial for synthetic design. The orientation of the bromomethyl group affects its steric accessibility to incoming nucleophiles. An equatorially positioned group is generally more exposed and may react faster than a more hindered axial group. Furthermore, the conformation of the ring can influence the electronic properties of the reactive center. Therefore, computational conformational analysis allows chemists to predict the most likely shape of the reactant molecule, providing insights that can be used to design more efficient and selective synthetic routes. nih.govemory.edu

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including derivatives of piperidine (B6355638). Research is actively exploring methods to reduce environmental impact by utilizing renewable starting materials, employing safer solvents, and developing energy-efficient reaction conditions.

A significant advancement in this area is the synthesis of piperidine from biomass-derived platform chemicals like furfural (B47365). nih.govresearchgate.net This approach circumvents the reliance on fossil fuel-based feedstocks, offering a more sustainable pathway to the core piperidine scaffold. nih.gov Catalytic systems, such as Ru1CoNP/HAP surface single-atom alloys, have demonstrated high efficacy in converting furfural to piperidine via a cascade of reactions including amination, hydrogenation, and ring rearrangement under mild conditions. nih.gov

Further green methodologies applicable to piperidine synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often increases product yields compared to conventional heating methods. mdpi.comnih.govnih.gov It has been successfully employed in the synthesis of various piperidine-containing compounds. mdpi.comnih.gov

Biocatalysis: The use of enzymes, such as immobilized lipases, offers a highly selective and environmentally benign route to piperidine derivatives through multicomponent reactions. rsc.org

Aqueous or Solvent-Free Conditions: Conducting reactions in water or without any solvent minimizes the use and disposal of hazardous organic solvents, aligning with key green chemistry goals. nih.gov

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Biomass Conversion | Utilizes renewable feedstocks, reducing fossil fuel dependence. | Synthesis of piperidine from furfural using a Ru1CoNP/HAP catalyst. | nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, reduced energy consumption. | Synthesis of quinoline (B57606) thiosemicarbazones with a piperidine moiety. | mdpi.comnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly catalysts. | Immobilized lipase-catalyzed multicomponent reaction to form piperidines. | rsc.org |

| Aqueous Synthesis | Avoids hazardous organic solvents, safer processes. | Iridium(III)-catalyzed synthesis of substituted piperidines in water. | nih.gov |

Catalytic Transformations of 1-(Bromomethyl)piperidine

The reactivity of the bromomethyl group in this compound makes it an excellent substrate for a variety of catalytic transformations, particularly transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a C(sp³)–C(sp²) bond. This reaction has been successfully applied to couple alkyl bromides with aryl boronic acids or esters, a transformation directly applicable to this compound. nih.govnih.govnih.govacs.org Recent advancements have focused on using more abundant and less expensive metals like cobalt as catalysts for these transformations. nih.govacs.org Furthermore, photocatalytic methods are emerging that facilitate C(sp²)-C(sp³) Suzuki-Miyaura couplings under mild, room-temperature conditions, eliminating the need for expensive catalytic systems. nih.govchemrxiv.org

Beyond Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions that represent potential avenues for transforming this compound include:

Negishi Coupling: Involving the reaction of an organohalide with an organozinc compound.

Heck Coupling: The reaction of an unsaturated halide with an alkene.

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly leveraging enabling technologies like flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. mtak.hunih.govoxfordglobal.com this compound, as a reactive building block, is well-suited for integration into these advanced platforms.

Automated Synthesis Platforms: Automated synthesizers are robotic platforms that can perform multi-step chemical syntheses with minimal human intervention. nih.govmpg.deresearchgate.netsynplechem.com These systems are particularly powerful for creating libraries of related compounds for drug discovery and materials science. oxfordglobal.commpg.de this compound can be used as a key building block in such systems. For example, an automated platform could perform an initial substitution reaction using this compound, followed by a series of purification and subsequent coupling steps to rapidly generate a diverse array of functionalized piperidine derivatives. nih.govmpg.de The development of iterative cross-coupling methods using reagents like MIDA boronates has been successfully incorporated into automated systems, showcasing a powerful strategy for building molecular complexity. nih.gov

| Technology | Key Advantages for this compound Chemistry | Potential Application | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety for exothermic substitution reactions; precise control of reaction time; ability to telescope multi-step sequences. | Multi-step synthesis of complex piperidine-containing active pharmaceutical ingredients (APIs). | mtak.huspringerprofessional.de |

| Automated Synthesis | Rapid generation of compound libraries; high reproducibility; efficient exploration of structure-activity relationships (SAR). | Automated parallel synthesis of novel piperidine inhibitors for biological screening. | nih.govnih.govnih.gov |

Exploration of Novel Reactivity Patterns and Synthetic Methodologies

Research continues to uncover new ways to utilize piperidine-containing molecules, moving beyond traditional substitution reactions. The exploration of novel reactivity patterns and the application of new synthetic methodologies are expanding the chemical space accessible from precursors like this compound.

One innovative approach involves a two-step sequence combining biocatalysis and radical chemistry. researchgate.netchemistryviews.org In this strategy, an enzyme is first used to perform a highly selective C–H oxidation on the piperidine ring, installing a hydroxyl group. chemistryviews.org This intermediate can then undergo a radical cross-coupling reaction to introduce new functional groups, enabling the modular and stereoselective synthesis of complex, three-dimensional piperidine structures. researchgate.netchemistryviews.org This method streamlines the creation of high-value compounds that were previously difficult to access. researchgate.net

Other emerging areas of exploration include:

Photoredox Catalysis: This method uses visible light to initiate chemical transformations, allowing for highly selective functionalization of the piperidine ring, such as α-amino C–H arylation, under very mild conditions. scinapse.io

Dirhodium-Catalyzed C-H Functionalization: By carefully selecting the rhodium catalyst and the nitrogen-protecting group, it is possible to direct C-H insertion reactions to specific positions (C2, C3, or C4) on the piperidine ring, providing a powerful tool for creating positional analogues of known drugs. nih.gov

Discovery of Novel Scaffolds: Systematic medicinal chemistry studies continuously explore modifications of the piperidine core to discover new inhibitors for various biological targets. nih.govnih.gov This involves synthesizing and testing novel derivatives to build structure-activity relationships. nih.govnih.gov

These advanced methodologies are transforming the way chemists approach the synthesis of complex piperidines, enabling the creation of novel molecules with potentially valuable biological and material properties.

Q & A

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound’s catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.